molecular formula C14H16O6 B12598024 Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- CAS No. 647844-38-0

Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-

Cat. No.: B12598024
CAS No.: 647844-38-0
M. Wt: 280.27 g/mol
InChI Key: LIKZAIGGNVEVCK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- is a complex organic compound with a variety of functional groups, including a carboxylic acid, an ester, a ketone, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- typically involves multiple steps. One common method starts with the esterification of benzoic acid with an appropriate alcohol to form an ester. This is followed by the introduction of the 1,4-dioxopentyl group through a series of reactions involving ketones and aldehydes. The final step involves the methoxylation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using catalysts to increase yield and efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced ketones.

    Substitution: Nitrobenzoic acids, halogenated benzoic acids.

Scientific Research Applications

Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers and resins due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the ester and ketone groups can participate in various chemical reactions. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with a single carboxylic acid group.

    Methyl benzoate: An ester of benzoic acid with a methoxy group.

    Salicylic acid: Contains both a carboxylic acid and a hydroxyl group on the aromatic ring.

Uniqueness

Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

647844-38-0

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

5-methoxy-2-(4-oxopentanoyloxymethyl)benzoic acid

InChI

InChI=1S/C14H16O6/c1-9(15)3-6-13(16)20-8-10-4-5-11(19-2)7-12(10)14(17)18/h4-5,7H,3,6,8H2,1-2H3,(H,17,18)

InChI Key

LIKZAIGGNVEVCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)OCC1=C(C=C(C=C1)OC)C(=O)O

Origin of Product

United States

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